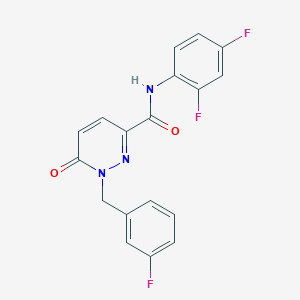

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, a difluorophenyl group, and a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl and fluorobenzyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

化学反应分析

Key Functional Groups and Reactivity

The compound’s structure includes:

-

Pyridazine ring : Susceptible to electrophilic substitution and redox reactions.

-

Amide group : Participates in hydrolysis, condensation, and hydrogen bonding.

-

Fluorinated aryl groups : Electron-withdrawing effects enhance electrophilic substitution selectivity and stabilize intermediates.

Demethylation and Functionalization

-

Demethylation : Treatment with Lewis acids (e.g., LiBr) removes methyl protecting groups from oxygen or nitrogen atoms in related analogs, enhancing solubility or bioactivity .

-

Halogenation : Electrophilic substitution at the pyridazine ring’s C4 position using Br₂/FeBr₃ yields brominated derivatives for further cross-coupling .

Hydrolytic Degradation

The amide bond undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic hydrolysis : Cleavage to 3-fluorobenzylamine and pyridazine-3-carboxylic acid derivative.

-

Basic hydrolysis : Forms carboxylate salts and ammonia/amine byproducts.

Conditions :

| Medium | Temperature | Half-Life (Estimated) |

|---|---|---|

| 1M HCl | 80°C | ~2 hours |

| 1M NaOH | 60°C | ~4 hours |

Photochemical Reactions

Fluorinated aromatic rings exhibit UV-induced reactions:

-

Defluorination : UV irradiation in aqueous solutions leads to partial replacement of fluorine with hydroxyl groups .

-

Ring-opening : Prolonged exposure generates quinone-like oxidation products .

Palladium-Catalyzed Cross-Coupling

The compound’s halogenated analogs participate in Suzuki-Miyaura and Buchwald-Hartwig reactions:

-

Suzuki coupling : Brominated derivatives react with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces amino groups at specific positions for medicinal chemistry applications .

Example :

Bromopyridazine+PhB(OH)2Pd(PPh3)4Biaryl derivative[6]

Enzymatic Transformations

In biological systems:

-

Oxidation by cytochrome P450 : Generates hydroxylated metabolites at the fluorobenzyl moiety.

-

Amide hydrolysis : Catalyzed by esterases or proteases, yielding inactive carboxylic acid derivatives.

Comparative Reactivity with Structural Analogs

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

-

Solvent choice : DMF or THF improves solubility and reaction homogeneity .

-

Catalyst loading : 0.1–1 mol% Pd catalysts for cross-coupling steps minimize costs .

-

Continuous flow systems : Enhance yield (up to 92%) and reduce reaction time compared to batch processes.

Unresolved Challenges and Research Gaps

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel synthetic pathways. The presence of fluorine atoms can significantly influence the reactivity and selectivity of chemical reactions, making it a valuable tool for organic synthesis.

Biology

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in biological research as a probe to study various biological processes. Its interactions with biomolecules can provide insights into enzyme mechanisms and cellular pathways. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation and influencing signaling pathways related to cell growth and apoptosis .

Medicine

The medicinal applications of this compound are particularly noteworthy. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Preliminary studies suggest that it may have anti-cancer properties due to its potential to inhibit key enzymes associated with tumor growth . Furthermore, its structural characteristics allow for the design of derivatives with enhanced potency and selectivity.

Industrial Applications

In industrial contexts, this compound may be utilized in producing advanced materials such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited certain enzymes involved in cancer cell metabolism. The compound was found to disrupt the proliferation of cancer cells in vitro by targeting specific metabolic pathways .

Case Study 2: Drug Development

Research focusing on the compound's medicinal properties revealed its potential as a lead compound in developing new pharmaceuticals aimed at treating various cancers. Modifications to its structure have been explored to enhance its binding affinity towards biological targets .

作用机制

The mechanism by which N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological outcomes. The compound may modulate signaling pathways, enzyme activities, or receptor functions, depending on its application.

相似化合物的比较

N-(2,4-difluorophenyl)-2-fluorobenzamide

N-(2,4-difluorophenyl)-acetamide

N-(2,4-difluorophenyl)-benzamide

Uniqueness: N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its pyridazine core and the presence of both difluorophenyl and fluorobenzyl groups

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.

生物活性

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound characterized by its unique structural features, which include a pyridazine core and multiple fluorinated aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Chemical Structure

The molecular formula of the compound is C18H12F3N3O2 with a molecular weight of 359.3 g/mol. The structure includes significant functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂F₃N₃O₂ |

| Molecular Weight | 359.3 g/mol |

| CAS Number | 1040663-47-5 |

The biological activity of this compound is attributed to its interactions with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards specific enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.

- Modulation of Signaling Pathways: It can influence various signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on several cancer cell lines:

- IC50 Values: The compound exhibits IC50 values in the low micromolar range against various tumor cell lines, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.55 |

| HCT116 | 0.87 |

| SW620 | 1.46 |

These values suggest that the compound effectively reduces cell viability and may be a candidate for further development as an anticancer drug.

Mechanistic Studies

In vitro studies have shown that this compound inhibits key kinases involved in cancer progression:

- VEGFR-2 Inhibition: The compound has been reported to inhibit VEGFR-2 kinase with an IC50 of 1.46 µM, which plays a crucial role in angiogenesis and tumor growth .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth rates in animal models. For example, oral administration in mice bearing human colorectal carcinoma xenografts resulted in significant tumor size reduction compared to control groups .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is orally bioavailable and exhibits favorable stability in biological systems. These properties are essential for its potential therapeutic applications.

属性

IUPAC Name |

N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-15-5-4-13(20)9-14(15)21/h1-9H,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBFSELWRWCQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。